molecular formula C24H21N3O5 B4111199 N-(3-benzoyl-4-morpholin-4-ylphenyl)-4-nitrobenzamide

N-(3-benzoyl-4-morpholin-4-ylphenyl)-4-nitrobenzamide

Cat. No.: B4111199
M. Wt: 431.4 g/mol
InChI Key: CEOYVTMSXDDPKI-UHFFFAOYSA-N
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Description

N-(3-benzoyl-4-morpholin-4-ylphenyl)-4-nitrobenzamide is a complex organic compound that features a benzoyl group, a morpholine ring, and a nitrobenzamide moiety

Properties

IUPAC Name

N-(3-benzoyl-4-morpholin-4-ylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c28-23(17-4-2-1-3-5-17)21-16-19(8-11-22(21)26-12-14-32-15-13-26)25-24(29)18-6-9-20(10-7-18)27(30)31/h1-11,16H,12-15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOYVTMSXDDPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-benzoyl-4-morpholin-4-ylphenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the nitration of benzamide to introduce the nitro group. This is followed by the formation of the benzoyl group through Friedel-Crafts acylation. The morpholine ring is then introduced via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as the use of strong acids for nitration, Lewis acids for acylation, and suitable solvents for nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(3-benzoyl-4-morpholin-4-ylphenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-benzoyl-4-morpholin-4-ylphenyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and nitrobenzamide groups can participate in hydrogen bonding and hydrophobic interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-(3-benzoyl-4-morpholin-4-ylphenyl)-4-aminobenzamide
  • N-(3-benzoyl-4-piperidin-4-ylphenyl)-4-nitrobenzamide
  • N-(3-acetyl-4-morpholin-4-ylphenyl)-4-nitrobenzamide

Comparison: N-(3-benzoyl-4-morpholin-4-ylphenyl)-4-nitrobenzamide is unique due to the presence of both the benzoyl and nitrobenzamide groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and interaction profiles with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-benzoyl-4-morpholin-4-ylphenyl)-4-nitrobenzamide
Reactant of Route 2
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N-(3-benzoyl-4-morpholin-4-ylphenyl)-4-nitrobenzamide

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